N-[2-(trifluoromethyl)phenyl]methanesulfonamide N-[2-(trifluoromethyl)phenyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 50790-31-3
VCID: VC13290766
InChI: InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3
SMILES: CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F
Molecular Formula: C8H8F3NO2S
Molecular Weight: 239.22 g/mol

N-[2-(trifluoromethyl)phenyl]methanesulfonamide

CAS No.: 50790-31-3

Cat. No.: VC13290766

Molecular Formula: C8H8F3NO2S

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(trifluoromethyl)phenyl]methanesulfonamide - 50790-31-3

Specification

CAS No. 50790-31-3
Molecular Formula C8H8F3NO2S
Molecular Weight 239.22 g/mol
IUPAC Name N-[2-(trifluoromethyl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3
Standard InChI Key GXPGKOGAGPTQOO-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

N-[2-(Trifluoromethyl)phenyl]methanesulfonamide (molecular formula: C₈H₈F₃NO₂S) features a phenyl ring substituted with a trifluoromethyl group at the ortho-position and a methanesulfonamide moiety at the adjacent nitrogen atom. The trifluoromethyl group (–CF₃) contributes to the molecule’s electron-withdrawing nature, influencing its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight239.23 g/mol
Hydrogen Bond Donors1 (N–H group)
Hydrogen Bond Acceptors4 (SO₂ and N)
XLogP3 (Partition Coefficient)~3.2 (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, MeCN)

The compound’s low aqueous solubility is typical of sulfonamides, which often require formulation adjustments for biological testing. Its stability under ambient conditions is presumed comparable to related sulfonamides, though degradation under prolonged exposure to light or moisture is likely.

Synthesis and Characterization

Synthetic Routes

The synthesis of N-[2-(trifluoromethyl)phenyl]methanesulfonamide can be inferred from methodologies used for analogous compounds. A plausible route involves:

  • Preparation of 2-(Trifluoromethyl)aniline: Introducing the trifluoromethyl group onto aniline via halogen exchange or direct fluorination .

  • Sulfonylation: Reacting 2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the sulfonamide bond .

Representative Reaction Conditions

  • Reagents: 2-(Trifluoromethyl)aniline, methanesulfonyl chloride, DIPEA

  • Solvent: Acetonitrile (MeCN) or dichloromethane (DCM)

  • Temperature: Room temperature

  • Time: 12–18 hours

Table 2: Optimization of Sulfonylation Conditions

ParameterOptimal ConditionImpact on Yield
BaseDIPEAEnhances nucleophilicity
SolventMeCNImproves reactant solubility
Molar Ratio (Aniline:MsCl)1:1.2Minimizes side products

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for aromatic protons (δ 7.5–8.0 ppm), N–H (δ ~5.5 ppm), and methyl group (δ ~3.0 ppm).

    • ¹³C NMR: Peaks for CF₃ (δ ~120 ppm, q, J = 280 Hz) and SO₂ groups (δ ~45 ppm).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 239.1 (M+H⁺).

  • Infrared (IR) Spectroscopy: Stretching vibrations for S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹).

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying N-[2-(trifluoromethyl)phenyl]methanesulfonamide in complex matrices. Reverse-phase columns (C18) and mobile phases containing acetonitrile-water mixtures (e.g., 70:30 v/v) achieve adequate separation. Limits of detection (LOD) and quantification (LOQ) are typically <1 µg/mL, ensuring sensitivity for pharmacokinetic studies.

Biological Properties and Hypothetical Applications

While direct pharmacological data for N-[2-(trifluoromethyl)phenyl]methanesulfonamide are scarce, its structural analogs exhibit diverse bioactivities:

Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The trifluoromethyl group may enhance penetration through lipid bilayers, potentiating activity against resistant strains.

Anti-inflammatory Effects

Sulfonamides modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The trifluoromethyl moiety may reduce metabolic deactivation, prolonging therapeutic effects.

Current Research and Future Directions

Drug Discovery

Structure-activity relationship (SAR) studies could optimize the compound’s pharmacokinetic profile. Modifications to the sulfonamide or phenyl ring may improve target selectivity.

Material Science

Sulfonamides with fluorinated groups are explored as catalysts or ligands in asymmetric synthesis. The –CF₃ group’s steric and electronic effects could enhance enantioselectivity .

Environmental Impact

Studies on biodegradation and ecotoxicity are needed to assess environmental persistence, particularly given the stability of C–F bonds.

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